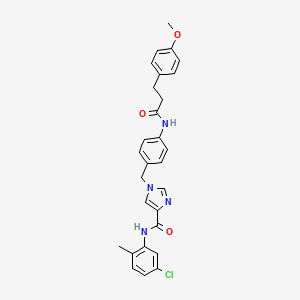

![molecular formula C8H13N3OS B2772888 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine CAS No. 2097868-41-0](/img/structure/B2772888.png)

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Thiomorpholine, on the other hand, is a sulfur-containing heterocycle that is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles generally involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . The synthesis of thiomorpholine derivatives is not mentioned in the search results.Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The compound has demonstrated promising antifungal properties. In vitro studies evaluated its effectiveness against Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . At a dosage of 50 μg/mL, it exhibited antifungal activity comparable to the commercial fungicide propiconazole .

Drug Discovery and Medicinal Chemistry

1,2,4-Oxadiazole derivatives serve as valuable scaffolds in drug design. Researchers have explored their synthetic methods and structure-activity relationships. The compound could be a potential lead for novel drug development .

Agricultural Applications

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives, they are also relevant in agriculture. These compounds may contribute to plant protection and enhance food security .

Scintillating Materials

While not directly related to the compound, it’s worth noting that 1,2,4-oxadiazoles have applications in scintillating materials, which are used in radiation detection and imaging .

Dyestuff Industry

Historically, 1,2,4-oxadiazoles were known as furadiazoles and found use in the dyestuff industry. Their unique structure makes them interesting candidates for various colorants .

Other Potential Applications

Beyond the mentioned fields, further research may uncover additional applications, such as enzyme inhibition, anti-inflammatory effects, or antimicrobial properties .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . This suggests that the compound may interact with its targets through the 1,2,4-oxadiazole ring, leading to changes in the target’s function.

Biochemical Pathways

Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to cancer therapy, age-related diseases, antimicrobials, and more .

Result of Action

Based on the known effects of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cancer, age-related diseases, and microbial infections .

Eigenschaften

IUPAC Name |

3-methyl-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-7-9-8(12-10-7)6-11-2-4-13-5-3-11/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZCTILNIRDBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)

![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)

![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)

![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)